Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
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Description
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
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Scientific Research Applications
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxalines, including derivatives similar to the specified compound, have been explored for their corrosion inhibition properties. Quantum chemical calculations based on Density Functional Theory (DFT) were performed on quinoxaline compounds, indicating a relationship between molecular structure and inhibition efficiency. These findings suggest potential applications in protecting metals like copper from corrosion in acidic environments (Zarrouk et al., 2014).
Synthesis of Quinoxaline Derivatives
Another study highlighted a green and efficient method for synthesizing quinoxaline derivatives, demonstrating operational simplicity, mild reaction conditions, and minimal environmental impact. This research underlines the potential of quinoxaline compounds in various chemical synthesis applications, highlighting their versatility and the interest in developing sustainable synthesis methods (Lei et al., 2011).
Antimicrobial Activities of Quinoxaline Derivatives
Research into substituted 1,2,3-triazoles, a category which includes quinoxaline derivatives, has shown that these compounds possess antimicrobial properties. The synthesis and characterization of these compounds provided insights into their potential use in developing new antimicrobial agents (Holla et al., 2005).
Anticonvulsant Properties
A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives revealed their potential as novel anticonvulsant agents. The synthesis of new quinoxaline derivatives and their characterization led to the identification of compounds with significant anticonvulsant activities, showcasing the therapeutic potential of such chemical structures in treating convulsions (Alswah et al., 2013).
Novel Synthesis Approaches
Innovative synthesis techniques for quinoline derivatives have been developed, involving quinoxaline compounds. These methods offer new pathways for creating diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Fahmy et al., 1984).
Properties
IUPAC Name |
heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLCVCYBDIKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.